N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide
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Overview
Description
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C17H18N2O3S and a molecular weight of 330.409 g/mol . This compound is known for its unique structure, which includes a quinoline ring system and a sulfonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The quinoline ring system may also play a role in binding to DNA or other cellular components, leading to its biological effects .
Comparison with Similar Compounds
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-butylphenyl)-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide: This compound has a butyl group instead of a sulfonyl group, which may affect its chemical reactivity and biological activity.
N-(4-methoxyphenyl)-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
N-(2-nitrophenyl)-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide: The nitro group introduces different electronic properties, potentially altering the compound’s reactivity and biological effects.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)18-15-8-10-16(11-9-15)23(21,22)19-12-4-6-14-5-2-3-7-17(14)19/h2-3,5,7-11H,4,6,12H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQHLWBYXDKLQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181268 |
Source
|
Record name | N-[4-[(3,4-Dihydro-1(2H)-quinolinyl)sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297178-83-7 |
Source
|
Record name | N-[4-[(3,4-Dihydro-1(2H)-quinolinyl)sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=297178-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(3,4-Dihydro-1(2H)-quinolinyl)sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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